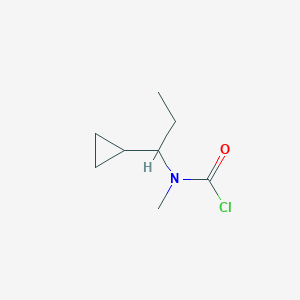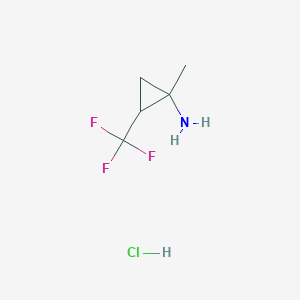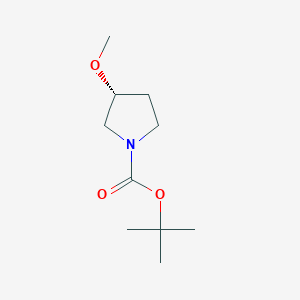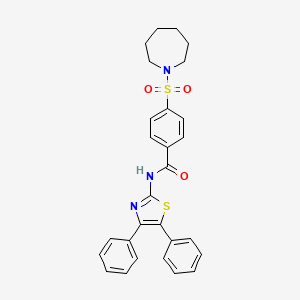
3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide, also known as DMTCP, is a tetrazole-containing drug that has shown promising results in preclinical studies for treating various diseases.
Wirkmechanismus
3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide is believed to exert its therapeutic effects through multiple mechanisms. One of the main mechanisms is the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation in the brain.
Biochemical and Physiological Effects:
3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide can reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide is its ability to inhibit HDAC, which is a well-established target for cancer therapy. Additionally, 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide has shown promising results in preclinical studies for treating various diseases. However, one limitation of 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide. Additionally, further studies are needed to determine the optimal dosing and administration of 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide for various diseases. Finally, clinical trials are needed to determine the safety and efficacy of 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide in humans.
Synthesemethoden
The synthesis of 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide involves the reaction of 2,3-dimethoxybenzaldehyde with 2,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with sodium azide and copper sulfate to produce the tetrazole ring. Finally, the propanamide group is added using acetic anhydride and triethylamine.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, 3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(1H-tetrazol-5-yl)propanamide has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-8-9-16(13(2)10-12)21-20(26)15(19-22-24-25-23-19)11-14-6-5-7-17(27-3)18(14)28-4/h5-10,15H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQLMZJVGFIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C(=CC=C2)OC)OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2866009.png)

![1,3-Bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2866012.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866013.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2866016.png)



![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)



![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)
